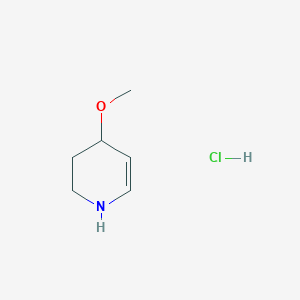

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride

Description

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is a heterocyclic organic compound featuring a partially saturated pyridine ring with a methoxy (-OCH₃) substituent at the 4-position and a hydrochloride salt form. For instance, compounds like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) are notorious for their neurotoxic effects, underscoring the significance of substituent-driven activity .

Properties

Molecular Formula |

C6H12ClNO |

|---|---|

Molecular Weight |

149.62 g/mol |

IUPAC Name |

4-methoxy-1,2,3,4-tetrahydropyridine;hydrochloride |

InChI |

InChI=1S/C6H11NO.ClH/c1-8-6-2-4-7-5-3-6;/h2,4,6-7H,3,5H2,1H3;1H |

InChI Key |

GTZLJMMPKRMQIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCNC=C1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridine derivatives. One common method includes the treatment of N-methylpyridinium with borohydride reagents, which results in the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves the use of Bronsted acidic ionic liquids, such as 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride, to facilitate the synthesis .

Industrial Production Methods

Industrial production of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides.

Reduction: Partial reduction can yield different tetrahydropyridine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce N-oxides, while reduction can yield partially reduced tetrahydropyridine derivatives .

Scientific Research Applications

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as a dopaminergic neurotoxin.

Medicine: It is used in the development of drugs for neurodegenerative diseases, such as Parkinson’s disease.

Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride involves its metabolism to active metabolites that exert biological effects. For instance, it can be metabolized to 1-methyl-4-phenylpyridinium (MPP+), which induces oxidative stress and dopaminergic neuronal damage by inhibiting mitochondrial complex I .

Comparison with Similar Compounds

Structural and Functional Analysis

- MPTP’s neurotoxicity is linked to its N-methyl and C4-phenyl groups, which facilitate metabolic conversion to the toxic MPP+ ion . The absence of these groups in 4-methoxy-1,2,3,4-tetrahydropyridine suggests divergent biological behavior. Trifluoromethyl groups in CI 966 hydrochloride introduce strong electron-withdrawing effects, likely enhancing stability and altering receptor binding kinetics .

Regulatory and Purity Considerations :

Synthetic Utility :

- Compounds such as 1,2,3,6-tetrahydropyridine hydrochloride (lacking substituents) serve as versatile intermediates, while methoxy- or phenyl-substituted derivatives may enable site-specific functionalization .

Biological Activity

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and neuropharmacology. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 149.62 g/mol

The compound features a tetrahydropyridine structure with a methoxy group at the fourth position, which influences its solubility and biological activity.

Biological Activities

4-Methoxy-1,2,3,4-tetrahydropyridine hydrochloride exhibits various biological activities, including:

Synthesis Methods

The synthesis of 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Formation of the tetrahydropyridine ring through cyclization of appropriate precursors.

- Methoxylation : Introduction of the methoxy group at the fourth position using methanol under acidic conditions.

- Hydrochloride Formation : Conversion to hydrochloride form for improved stability and solubility in aqueous solutions.

Case Studies

Several studies highlight the biological activity of 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride:

-

Neuroprotective Study :

- A study demonstrated that this compound could significantly reduce apoptosis in neuronal cell lines exposed to oxidative stress. The mechanism involved upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors.

-

Antimicrobial Activity :

- While direct studies on this specific compound are sparse, related tetrahydropyridine derivatives have shown promising results against Gram-positive and Gram-negative bacteria in vitro. These findings suggest potential applications in developing new antibacterial agents.

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride | Tetrahydropyridine derivative | Known neurotoxin used in Parkinson's models |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine derivative | Neurotoxic effects; significant research focus |

| 4-(4-Methoxy-phenyl)-1,2,3,6-tetrahydropyridine | Tetrahydropyridine derivative | Contains a phenyl group; alters activity |

Q & A

Q. What are the optimal synthetic routes for 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride, and how do substituent positions influence reaction efficiency?

Methodology :

- Core synthesis typically involves cyclization of phenylethylamine derivatives with methoxy-containing aldehydes under acidic conditions (e.g., HCl), analogous to the Pictet-Spengler reaction used for tetrahydroisoquinoline derivatives .

- Substituent effects : Methoxy groups at the 4-position may stabilize intermediates via resonance, but steric hindrance can reduce yields. Optimization requires varying solvent polarity (e.g., dichloromethane vs. ethanol) and temperature (25–80°C) to balance reactivity and selectivity .

- Key intermediates : Bromination of tetrahydropyridine precursors (e.g., using Br₂ in CH₂Cl₂) followed by esterification with tert-butyl chloroformate is a common pathway for functionalized derivatives .

Q. How can researchers validate the purity and structural integrity of 4-methoxy-1,2,3,4-tetrahydropyridine hydrochloride?

Methodology :

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards (e.g., USP-grade impurities) .

- Spectroscopic analysis :

- Elemental analysis : Ensure %C, %H, %N, and %Cl align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s susceptibility to oxidation, and how can stability be improved for in vitro studies?

Methodology :

- Oxidation pathways : The 1,2,3,4-tetrahydropyridine core is prone to autoxidation, forming pyridine derivatives. Kinetic studies under varying O₂ concentrations (5–21%) and pH (3–9) reveal accelerated degradation in basic conditions .

- Stabilization strategies :

- Analytical validation : Monitor degradation products via LC-MS and assign structures using fragmentation patterns (e.g., loss of HCl or methoxy groups) .

Q. How does the 4-methoxy group influence the compound’s biological activity in neurological models, and what are the implications for Parkinson’s disease research?

Methodology :

- Neurotoxicity screening : Compare 4-methoxy derivatives to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known dopaminergic neurotoxin. Use SH-SY5Y cells or primary murine neurons to assess mitochondrial complex I inhibition and ROS production .

- Structure-activity relationships (SAR) :

- Methoxy groups may enhance blood-brain barrier permeability but reduce affinity for monoamine transporters.

- Test analogs with substituents at the 3- or 6-positions to isolate positional effects .

- In vivo models : Administer compounds to rodents and quantify tyrosine hydroxylase (TH) loss in the substantia nigra via immunohistochemistry .

Q. What strategies resolve contradictions in reported reaction yields for methoxy-substituted tetrahydropyridines?

Methodology :

- Data reconciliation :

- Reproduce experiments under standardized conditions (solvent, catalyst, and stoichiometry).

- Use design of experiments (DoE) to identify critical variables (e.g., reaction time, temperature) .

- Contradictory findings :

Q. How can researchers design analogs to probe the compound’s interactions with cytochrome P450 enzymes?

Methodology :

- Enzyme inhibition assays :

- Use human liver microsomes to measure IC₅₀ values against CYP3A4/2D6 isoforms.

- Compare methoxy-substituted analogs to non-methoxy controls .

- Metabolic profiling :

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.